molecular formula C17H20N4O B2453136 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide CAS No. 1795300-01-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide

Cat. No. B2453136
CAS RN: 1795300-01-4
M. Wt: 296.374
InChI Key: GGRKFHBICZDLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in the literature . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have explored this scaffold for developing inhibitors targeting specific cancer mutations, such as KRAS G12C. Compound I-11, derived from imidazo[1,2-a]pyridine, has shown potent activity against KRAS G12C-mutated NCI-H358 cells. Its unique role as a scaffold for covalent anticancer agents makes it promising for treating intractable cancers.

Antimicrobial Properties

While not directly studied for the compound , some pyrazoles (related structures) have demonstrated antimicrobial effects . Further investigation into the specific antimicrobial activity of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide could reveal its potential as an antimicrobial agent.

Antileukemic Activity

Certain pyrazoles have been implemented as antileukemic agents . It would be interesting to explore whether our compound exhibits similar effects on leukemia cell lines.

Antitumor Properties

Imidazo[1,2-a]pyrazine derivatives have acted as versatile scaffolds in organic synthesis and drug development . Investigating their antitumor potential could provide valuable insights.

Inhibition of Enzymes

Pyrazoles have been known to inhibit enzymes involved in cell division . Understanding whether N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide shares this property would be informative.

Prostate Cancer Research

Compound 3b, related to our compound, exhibited inhibitory activity against prostate cancer cell lines . Further studies could explore its potential in prostate cancer treatment.

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(8-4-7-15-5-2-1-3-6-15)18-11-12-20-13-14-21-17(20)9-10-19-21/h1-3,5-6,9-10,13-14H,4,7-8,11-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRKFHBICZDLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.